molecular formula C10H10N6O2 B7815192 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid

4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid

Cat. No.: B7815192
M. Wt: 246.23 g/mol
InChI Key: YEKLVLGWHCLILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:

    Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.

    Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.

    Oxidation: This compound is oxidized to 4-aminomethylcyclohexanone.

    Carboxylation: Finally, the compound undergoes carboxylation to form Tranexamic acid.

Industrial Production Methods

Industrial production of Tranexamic acid typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications:

Mechanism of Action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition occurs at several distinct sites, including four or five low-affinity sites and one high-affinity site, which is involved in its binding to fibrin. By preventing the conversion of plasminogen to plasmin, Tranexamic acid reduces the breakdown of fibrin clots, thereby reducing bleeding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tranexamic acid is unique due to its higher potency compared to similar compounds like aminocaproic acid. It binds more strongly to plasminogen, making it more effective in preventing fibrinolysis .

Conclusion

Tranexamic acid (4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid) is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique mechanism of action and higher potency make it a valuable antifibrinolytic agent.

Properties

IUPAC Name

4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-3-1-5(2-4-6)10(17)18/h1-4,13H,(H,17,18)(H4,11,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKLVLGWHCLILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=C2C(=NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NN=C2C(=NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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